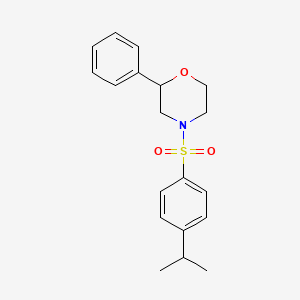![molecular formula C8H5BrN2O2 B2612448 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione CAS No. 2418708-10-6](/img/structure/B2612448.png)
5-Bromopyrido[1,2-c]pyrimidine-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyrido[1,2-c]pyrimidine-1,3-dione is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . This compound is known to exist both naturally and synthetically .
Synthesis Analysis
The synthesis of pyrimidinediones, such as this compound, involves several steps. One method involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular formula of this compound is C8H5BrN2O2, and its molecular weight is 241.044 . The structure of this compound includes a pyrimidine ring substituted with two carbonyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve several steps. For example, a Michael addition-type reaction has been proposed, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
5-Bromopyrido[1,2-c]pyrimidine-1,3-dione serves as a key intermediate in the synthesis of pyrimidine derivatives, which are explored for their potential antitumor and antiviral properties. For example, Kinoshita and Ohishi (1994) described the preparation of 6-formylpyrimidinedione derivatives from 5-bromo-1,3-dimethylpyrimidine-dione, highlighting its role in synthesizing compounds with expected antitumor and antiviral activities (Kinoshita & Ohishi, 1994).
Antimicrobial Evaluation
Faty, Rashed, and Youssef (2015) synthesized novel spiropyrido[4,3-d]pyrimidine derivatives from this compound and evaluated their antimicrobial activities. Some of these compounds demonstrated moderate antimicrobial activities, indicating the chemical's contribution to developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Electronic and Structural Analysis
Ashraf et al. (2019) conducted a study on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including those derived from this compound. The research included synthesis, spectral analysis, and computational studies to explore the electronic structures and potential applications of these compounds (Ashraf et al., 2019).
Drug Design and Synthesis
Alwan, Al Kaabi, and Hashim (2014) investigated the synthesis of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids, aiming to explore their potential as antibacterial and antitumor agents. This underscores the role of this compound in the synthesis of novel drug candidates with promising biological activities (Alwan, Al Kaabi, & Hashim, 2014).
Novel Synthetic Routes
Tang, Wang, Li, and Wang (2014) developed a method for preparing 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the versatility of halogenated pyrimidines like this compound in organic synthesis. The study highlights the compound's utility in generating new chemical entities through ring rearrangement and diversification (Tang, Wang, Li, & Wang, 2014).
Mecanismo De Acción
Target of Action
Compounds like 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione often target enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical processes .
Mode of Action
The compound might interact with its target by binding to it, thereby altering its function. This can result in the inhibition or activation of the target, leading to changes in the biochemical processes it controls .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with this enzyme can alter the pathway’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as how well it is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted can all affect its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in cell function to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds
Molecular Mechanism
Pyrimidines are known to interact with various biomolecules, but specific interactions of this compound are not documented .
Metabolic Pathways
Pyrimidines are involved in various metabolic pathways, including nucleic acid synthesis . The specific metabolic pathways involving 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione are not documented.
Propiedades
IUPAC Name |
5-bromopyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(5)4-7(12)10-8(11)13/h1-4H,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKROIJYKCPGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=O)NC2=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
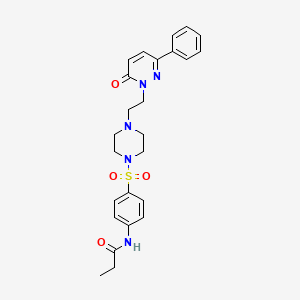
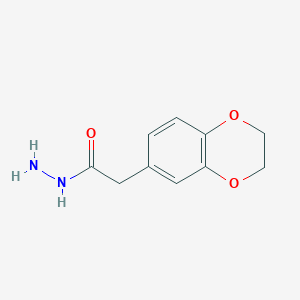
amine](/img/structure/B2612373.png)

![N-(4-methoxybenzyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2612376.png)
![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
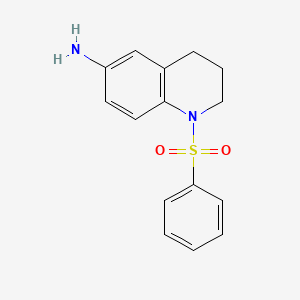
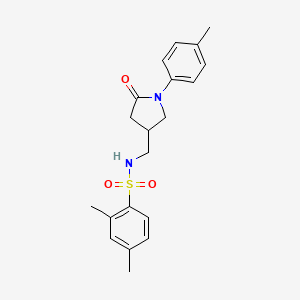
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2612387.png)
